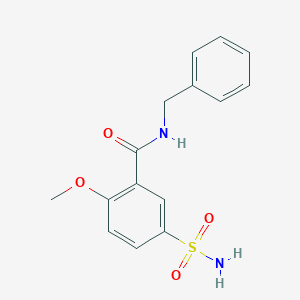![molecular formula C22H25NO2S B374829 7-[3-(1-piperidinyl)propoxy]dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374829.png)
7-[3-(1-piperidinyl)propoxy]dibenzo[b,f]thiepin-10(11H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[3-(1-piperidinyl)propoxy]-6H-benzobbenzothiepin-5-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzothiepin core, which is a bicyclic structure containing both benzene and thiepin rings, and a piperidinyl group attached via a propoxy linker. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-piperidinyl)propoxy]-6H-benzobbenzothiepin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiepin Core: The benzothiepin core can be synthesized through a cyclization reaction involving a suitable benzene derivative and a sulfur-containing reagent.
Introduction of the Propoxy Linker: The propoxy linker is introduced via an alkylation reaction, where a propyl halide reacts with the benzothiepin core in the presence of a base.
Attachment of the Piperidinyl Group: The final step involves the nucleophilic substitution of the propoxy group with piperidine, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 2-[3-(1-piperidinyl)propoxy]-6H-benzobbenzothiepin-5-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
2-[3-(1-piperidinyl)propoxy]-6H-benzobbenzothiepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The piperidinyl and propoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-[3-(1-piperidinyl)propoxy]-6H-benzobbenzothiepin-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[3-(1-piperidinyl)propoxy]-6H-benzobbenzothiepin-5-one involves its interaction with specific molecular targets and pathways. The piperidinyl group may interact with receptors or enzymes, modulating their activity. The benzothiepin core can influence the compound’s binding affinity and specificity, leading to various biological effects.
類似化合物との比較
Similar Compounds
Dibenzo[b,f]thiepin-10(11H)-one,6-[3-(1-piperidinyl)propoxy]: This compound shares a similar core structure but differs in the position of the propoxy linker.
3-[3-(1-Piperidinyl)propoxy]benzaldehyde: Another related compound with a benzaldehyde group instead of the benzothiepin core.
Uniqueness
2-[3-(1-piperidinyl)propoxy]-6H-benzobbenzothiepin-5-one is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H25NO2S |
|---|---|
分子量 |
367.5g/mol |
IUPAC名 |
2-(3-piperidin-1-ylpropoxy)-6H-benzo[b][1]benzothiepin-5-one |
InChI |
InChI=1S/C22H25NO2S/c24-20-15-17-7-2-3-8-21(17)26-22-16-18(9-10-19(20)22)25-14-6-13-23-11-4-1-5-12-23/h2-3,7-10,16H,1,4-6,11-15H2 |
InChIキー |
HVBFDMQTIYPSNN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCOC2=CC3=C(C=C2)C(=O)CC4=CC=CC=C4S3 |
正規SMILES |
C1CCN(CC1)CCCOC2=CC3=C(C=C2)C(=O)CC4=CC=CC=C4S3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-chloro-4-methoxy-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine](/img/structure/B374746.png)
![1-(8-chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine](/img/structure/B374748.png)
![N-[3-(2-chloro-3-fluoro-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine](/img/structure/B374749.png)
![4-(2-chloro-11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-1-methylpiperidine](/img/structure/B374753.png)
![1-[4,4-bis(4-fluorophenyl)butyl]-4-(8-chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374754.png)
![2-[4-(8-chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl sulfide](/img/structure/B374756.png)
![8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl 2-(4-methyl-1-piperazinyl)ethyl ether](/img/structure/B374757.png)
![1-Methyl-4-[2-(trifluoromethyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B374758.png)
![2-[4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl methyl sulfide](/img/structure/B374760.png)
![1-{2-[(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)oxy]ethyl}-4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B374761.png)
![5-(aminosulfonyl)-N-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}-2-methoxybenzamide](/img/structure/B374763.png)


![1-(6-Ethyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374768.png)
